molecular formula C9H9NO6S B047411 (R)-(-)-Glycidyl-4-nitrobenzenesulfonate CAS No. 123750-60-7

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

Cat. No.: B047411
CAS No.: 123750-60-7
M. Wt: 259.24 g/mol
InChI Key: CXYDYDCHYJXOEY-MRVPVSSYSA-N
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Description

®-(-)-Glycidyl-4-nitrobenzenesulfonate is an organic compound known for its unique chemical structure and reactivity It is a chiral epoxide derivative of 4-nitrobenzenesulfonic acid, characterized by the presence of a glycidyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Glycidyl-4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ®-glycidol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the glycidyl ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of ®-(-)-Glycidyl-4-nitrobenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl group, to form corresponding oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted glycidyl derivatives.

    Reduction: Amino-substituted benzenesulfonates.

    Oxidation: Glycidyl oxides and related compounds.

Scientific Research Applications

®-(-)-Glycidyl-4-nitrobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chiral intermediates and complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ®-(-)-Glycidyl-4-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-Glycidyl-4-nitrobenzenesulfonate: The enantiomer of ®-(-)-Glycidyl-4-nitrobenzenesulfonate, differing in the spatial arrangement of the glycidyl group.

    Glycidyl-4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a nitro group.

    Glycidyl-4-chlorobenzenesulfonate: Contains a chlorine atom instead of a nitro group.

Uniqueness

®-(-)-Glycidyl-4-nitrobenzenesulfonate is unique due to its chiral nature and the presence of both an epoxide and a nitro group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for asymmetric synthesis and other specialized applications.

Biological Activity

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate is an important compound in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a glycidyl group, a nitro group, and a sulfonate moiety. The molecular structure can be represented as follows:

C9H9NO5S\text{C}_9\text{H}_9\text{NO}_5\text{S}

This compound exhibits properties that allow it to interact with various biological systems, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Genotoxicity : Research indicates that glycidyl compounds can exhibit genotoxic effects. For instance, the genotoxicity of related epoxides has been documented, suggesting that this compound may also possess such properties, potentially impacting DNA integrity and cell viability .
  • Receptor Interaction : There is potential for this compound to interact with various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Type Effect Observed Reference
Enzyme InhibitionInhibits metabolic enzymes
GenotoxicityInduces DNA damage
CytotoxicityReduces cell viability

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Genotoxic Effects : A study demonstrated that glycidyl compounds, including derivatives similar to this compound, showed significant genotoxic effects in vitro. The study utilized chromosomal aberration assays to assess the impact on DNA integrity, revealing a dose-dependent increase in genotoxicity .
  • Pharmacological Applications : Another investigation focused on the potential use of this compound as a lead compound for developing new therapeutic agents targeting specific diseases. The study emphasized its role in modulating enzyme activity relevant to disease pathways .
  • Toxicological Assessment : A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated potential cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .

Properties

IUPAC Name

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDYDCHYJXOEY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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